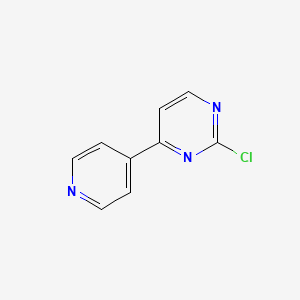

2-Chloro-4-(pyridin-4-yl)pyrimidine

説明

2-Chloro-4-(pyridin-4-yl)pyrimidine (CAS: 208936-45-2) is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN₃ and a molecular weight of 191.62 g/mol . Structurally, it consists of a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with a pyridine moiety. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeting drugs and kinase inhibitors .

The compound is synthesized via cross-coupling reactions or nucleophilic substitution, often involving intermediates like 2-chloropyrimidine and pyridinyl lithium reagents . Its reactivity at the 2-chloro position allows further functionalization, enabling the creation of disubstituted derivatives with tailored biological activities .

特性

CAS番号 |

208936-45-2 |

|---|---|

分子式 |

C9H6ClN3 |

分子量 |

191.62 g/mol |

IUPAC名 |

2-chloro-4-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H |

InChIキー |

DBWZTBFSHQDFHR-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 2-chloro-4-(pyridin-4-yl)pyrimidine are highly dependent on substituents at the 4-position of the pyrimidine core. Below is a comparison with structurally analogous compounds:

Pharmacological Activities

- Anticonvulsant Activity: Thienopyrimidine derivatives (e.g., 2-chloro-4-triazolylthieno[3,2-d]pyrimidine) showed potent protection against maximal electroshock (MES)-induced seizures at 30–100 mg/kg, comparable to carbamazepine .

- Anticancer Potential: Nitrophenoxy and thiophene-substituted pyrimidines exhibit activity against lung and colon cancer cell lines, though specific IC₅₀ values require further validation .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。